molecular formula C11H16N2 B8065928 2-Methylnicotine CAS No. 77698-47-6

2-Methylnicotine

Cat. No.: B8065928
CAS No.: 77698-47-6
M. Wt: 176.26 g/mol
InChI Key: VNCAJINVSUVLQL-NSHDSACASA-N
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Description

2-Methylnicotine is a derivative of nicotine, an alkaloid found predominantly in tobacco plants. This compound is characterized by the addition of a methyl group to the nicotine molecule, specifically at the second position of the pyridine ring. The structural modification results in unique chemical and biological properties that distinguish it from its parent compound, nicotine .

Scientific Research Applications

2-Methylnicotine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnicotine can be achieved through several methods. One common approach involves the methylation of nicotine using methyllithium or methylmagnesium bromide. The reaction conditions, such as solvent choice, temperature, and reagent concentration, significantly influence the product composition .

Industrial Production Methods: For industrial production, a method involving the reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane with beta-aminocrotonic acid ester in an organic solvent is employed. This method is advantageous due to its mild reaction conditions, high yield (over 65%), and high product purity (over 98%) .

Chemical Reactions Analysis

Types of Reactions: 2-Methylnicotine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

2-Methylnicotine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic and composed of five subunits. Upon binding to these receptors, this compound induces a conformational change that allows the influx of cations, leading to neuronal excitation. This interaction is crucial in modulating neurotransmitter release, particularly dopamine, which plays a significant role in the compound’s psychoactive effects .

Comparison with Similar Compounds

Uniqueness: 2-Methylnicotine is unique due to its specific methylation at the second position, which alters its interaction with nAChRs compared to other methylated derivatives. This specificity can result in different pharmacological profiles and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCAJINVSUVLQL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)[C@@H]2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228323
Record name Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77698-47-6
Record name 2-Methylnicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077698476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLNICOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW427I1X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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